molecular formula C17H16N4 B300291 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile

2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile

Cat. No.: B300291
M. Wt: 276.34 g/mol
InChI Key: BPZIQIPZPUAXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile is a complex organic compound that features a pyrrolidine ring and a dihydronaphthalene moiety

Preparation Methods

The synthesis of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves several steps. One common method includes the reaction of 2-(1H-pyrrol-1-yl)ethanol with 3-hydroxyflavone in the presence of copper(II) bromide, yielding a dimeric copper(II) complex . This reaction is typically carried out under controlled conditions, such as room temperature and specific solvent mixtures, to ensure the desired product is obtained.

Chemical Reactions Analysis

2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a model compound to study the behavior of pyrrolidine and dihydronaphthalene derivativesIn medicine, it is being investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects .

Mechanism of Action

The mechanism of action of 2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and dihydronaphthalene moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile can be compared to other similar compounds, such as pyrrolidine derivatives and dihydronaphthalene analogs. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, pyrrolidine in drug discovery has been extensively studied for its versatile scaffold and biological activity . Other similar compounds include 2-(pyrrolidin-1-yl)pyrimidines and 2-(pyrrolidin-1-yl)-3,4-dihydronaphthalen-1(2H)-one .

Properties

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

2-[(2-pyrrolidin-1-yl-3,4-dihydronaphthalen-1-yl)imino]propanedinitrile

InChI

InChI=1S/C17H16N4/c18-11-14(12-19)20-17-15-6-2-1-5-13(15)7-8-16(17)21-9-3-4-10-21/h1-2,5-6H,3-4,7-10H2

InChI Key

BPZIQIPZPUAXGD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N

Canonical SMILES

C1CCN(C1)C2=C(C3=CC=CC=C3CC2)N=C(C#N)C#N

Origin of Product

United States

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